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Introduction
Acquired resistance to tyrosine kinase inhibitors (TKIs) is a significant challenge in the

treatment of non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor

(EGFR) mutations. Allosteric inhibitors offer a promising strategy to overcome this resistance.

JBJ-07-149 is an allosteric inhibitor of EGFR, specifically targeting the L858R/T790M mutant.

[1][2] This guide provides a comprehensive overview of JBJ-07-149 and its application as a

ligand in the development of Proteolysis Targeting Chimeras (PROTACs), focusing on the well-

characterized PROTAC DDC-01-163.

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal

system to eliminate specific target proteins. They consist of a ligand that binds the target

protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This tripartite

complex formation leads to the ubiquitination and subsequent proteasomal degradation of the

target protein.

JBJ-07-149 and the PROTAC DDC-01-163
JBJ-07-149 serves as the target-binding ligand in the PROTAC DDC-01-163.[2] DDC-01-163

links JBJ-07-149 to a pomalidomide derivative, which recruits the Cereblon (CRBN) E3 ligase.

[3][4] This design enables the targeted degradation of mutant EGFR.
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Caption: Mechanism of DDC-01-163 mediated degradation of mutant EGFR.

Quantitative Data Summary
The following tables summarize the key quantitative data for JBJ-07-149 and the PROTAC

DDC-01-163.

Table 1: In Vitro Activity of JBJ-07-149
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Parameter Target Value Reference(s)

IC50 EGFR L858R/T790M 1.1 nM [5]

EC50 Ba/F3 cells 4.9 µM [5]

EC50 (with

Cetuximab)
Ba/F3 cells 0.148 µM [6]

Table 2: In Vitro and Cellular Activity of DDC-01-163
Parameter Target/Cell Line Value Reference(s)

IC50 EGFR L858R/T790M 45 nM [3][4]

EC50
L858R/T790M Ba/F3

cells
96 nM [3]

Dmax (at 0.1 µM, 24h)
L858R/T790M Ba/F3

cells
~40% degradation [2]

Experimental Protocols
Detailed methodologies for the key experiments cited in the development and characterization

of JBJ-07-149 and DDC-01-163 are provided below.
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Caption: A typical experimental workflow for evaluating an EGFR PROTAC.

In Vitro Kinase Assay (HTRF) for IC50 Determination
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This protocol is based on a standard Homogeneous Time-Resolved Fluorescence (HTRF)

kinase assay format.[7][8]

Objective: To determine the concentration of JBJ-07-149 or DDC-01-163 that inhibits 50% of

the EGFR L858R/T790M kinase activity.

Materials:

Recombinant human EGFR L858R/T790M enzyme

HTRF Kinase Assay Buffer

ATP

Biotinylated substrate peptide (e.g., Poly-GT)

Europium cryptate-labeled anti-phosphotyrosine antibody

Streptavidin-XL665

JBJ-07-149 and DDC-01-163

384-well low-volume white microplates

HTRF-compatible plate reader

Procedure:

Prepare serial dilutions of JBJ-07-149 and DDC-01-163 in the appropriate solvent (e.g.,

DMSO) and then dilute in kinase assay buffer.

Add the diluted compounds to the wells of a 384-well plate.

Add the EGFR L858R/T790M enzyme to the wells.

Initiate the kinase reaction by adding a mixture of ATP and biotinylated substrate peptide.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
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Stop the reaction by adding a detection mixture containing EDTA, Europium cryptate-labeled

anti-phosphotyrosine antibody, and Streptavidin-XL665.

Incubate the plate at room temperature for 60 minutes to allow for the development of the

HTRF signal.

Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and

665 nm.

Calculate the HTRF ratio and plot the results against the compound concentration to

determine the IC50 value.

Ba/F3 Cell Proliferation Assay for EC50 Determination
This protocol is based on standard procedures for Ba/F3 cell-based assays.[9][10][11]

Objective: To determine the concentration of JBJ-07-149 or DDC-01-163 that inhibits the

proliferation of Ba/F3 cells expressing mutant EGFR by 50%.

Materials:

Ba/F3 cells stably expressing EGFR L858R/T790M

Ba/F3 cells expressing wild-type EGFR (as a control)

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and penicillin/streptomycin

JBJ-07-149 and DDC-01-163

Cetuximab (for experiments assessing its combinatorial effect)

96-well cell culture plates

Cell viability reagent (e.g., CellTiter-Glo®)

Luminometer

Procedure:
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Culture the Ba/F3 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

For parental Ba/F3 cells, the medium should also contain IL-3.

Wash the cells to remove IL-3 and resuspend them in an assay medium.

Seed the cells in a 96-well plate at a density of approximately 5,000 cells per well.

Add serial dilutions of JBJ-07-149 or DDC-01-163 to the wells. For combination

experiments, also add a fixed concentration of Cetuximab.[6]

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

Add the cell viability reagent to each well according to the manufacturer's instructions.

Incubate for a short period to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

Plot the cell viability against the compound concentration to determine the EC50 value.

Western Blot for EGFR Degradation
This protocol is a standard method for assessing protein degradation.[2][12]

Objective: To quantify the reduction in EGFR protein levels in cells treated with DDC-01-163.

Materials:

Ba/F3 cells expressing EGFR L858R/T790M or H1975 human NSCLC cell line

DDC-01-163

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies: anti-total EGFR, anti-phospho-EGFR, and a loading control (e.g., anti-

tubulin or anti-GAPDH)

HRP-conjugated secondary antibodies
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SDS-PAGE gels and electrophoresis apparatus

PVDF or nitrocellulose membranes and transfer apparatus

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Chemiluminescent substrate

Imaging system

Procedure:

Seed the cells in culture plates and allow them to adhere.

Treat the cells with increasing concentrations of DDC-01-163 for various time points (e.g., 6,

24, 48 hours).[12]

Lyse the cells in ice-cold lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose

membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against total EGFR overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Apply the chemiluminescent substrate and capture the signal using an imaging system.

Strip the membrane and re-probe with an antibody for a loading control.

Quantify the band intensities using densitometry software and normalize the EGFR signal to

the loading control. Calculate the percentage of EGFR degradation relative to the vehicle-
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treated control.
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Caption: The relationship between JBJ-07-149 and the PROTAC DDC-01-163.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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